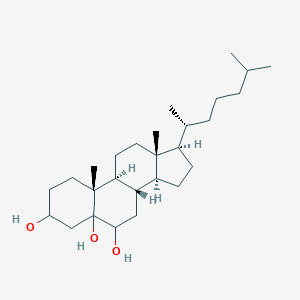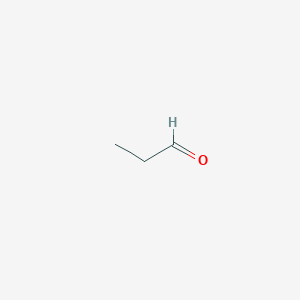
N-(4-Methoxybenzyl)glucamine dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)glucamine dithiocarbamate, also known as MGCD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a dithiocarbamate derivative that has shown promising results in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)glucamine dithiocarbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Effets Biochimiques Et Physiologiques
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including histone deacetylases, which are involved in the growth and proliferation of cancer cells. It also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Methoxybenzyl)glucamine dithiocarbamate in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of using N-(4-Methoxybenzyl)glucamine dithiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for research on N-(4-Methoxybenzyl)glucamine dithiocarbamate. One potential direction is to further investigate its mechanism of action and how it interacts with different enzymes and pathways in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate and develop new methods for its production.
Méthodes De Synthèse
The synthesis of N-(4-Methoxybenzyl)glucamine dithiocarbamate involves the reaction of N-(4-methoxybenzyl)glucamine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of pure N-(4-Methoxybenzyl)glucamine dithiocarbamate.
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)glucamine dithiocarbamate has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
115459-35-3 |
|---|---|
Nom du produit |
N-(4-Methoxybenzyl)glucamine dithiocarbamate |
Formule moléculaire |
C15H23NO6S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-22-10-4-2-9(3-5-10)6-16(15(23)24)7-11(18)13(20)14(21)12(19)8-17/h2-5,11-14,17-21H,6-8H2,1H3,(H,23,24)/t11-,12+,13+,14+/m0/s1 |
Clé InChI |
TZHIVOUINWKLSG-REWJHTLYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Autres numéros CAS |
115459-35-3 |
Numéros CAS associés |
115459-35-3 (Parent) |
Synonymes |
MeOBGDTC N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine N-(4-methoxybenzyl)glucamine dithiocarbamate N-(4-methoxybenzyl)glucamine dithiocarbamate, sodium salt N-(4-methoxybenzyl)glucamine-N-carbodithioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



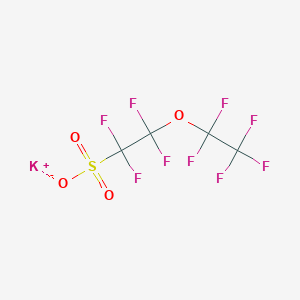
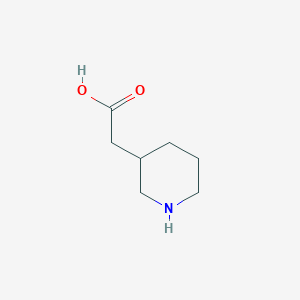
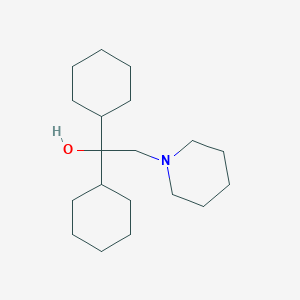
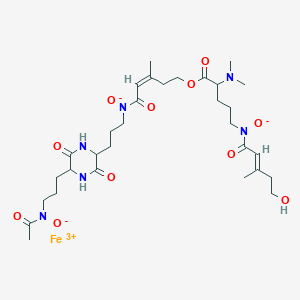

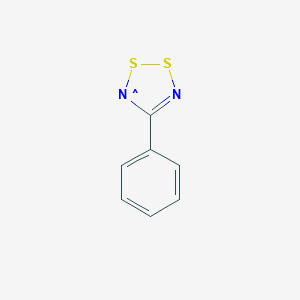
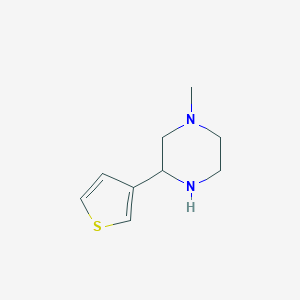
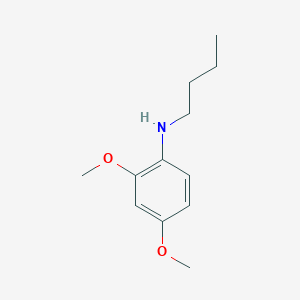
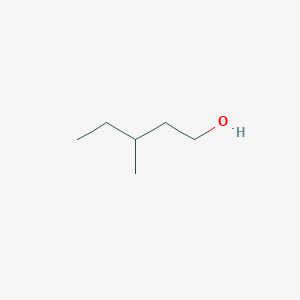
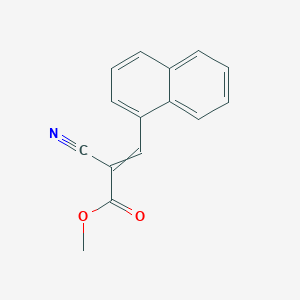
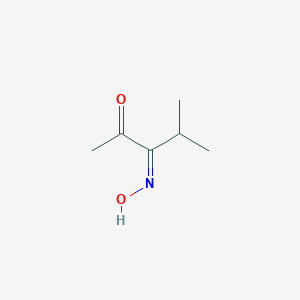
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
